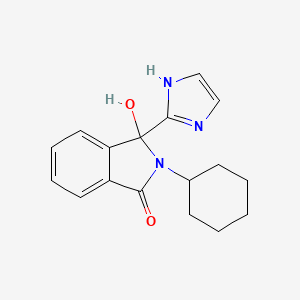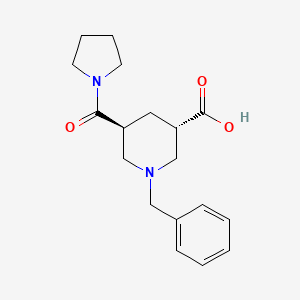![molecular formula C16H23N3O2 B5465565 3-(3,9-diazaspiro[5.6]dodec-9-ylcarbonyl)-2-pyridinol dihydrochloride](/img/structure/B5465565.png)
3-(3,9-diazaspiro[5.6]dodec-9-ylcarbonyl)-2-pyridinol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,9-diazaspiro[5.6]dodec-9-ylcarbonyl)-2-pyridinol dihydrochloride, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It has been widely used in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes.
Mecanismo De Acción
DPCPX acts as a competitive antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. Adenosine A1 receptor activation leads to the inhibition of adenylate cyclase, which reduces the production of cyclic AMP and activates potassium channels, leading to hyperpolarization of the cell membrane. DPCPX blocks the binding of adenosine to the A1 receptor, preventing the downstream signaling cascade.
Biochemical and Physiological Effects
DPCPX has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to increase the release of dopamine in the striatum, which may be relevant to its potential therapeutic effects in Parkinson's disease. DPCPX has also been shown to reduce the severity of ischemic injury in the heart and brain, possibly by reducing inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPCPX is a highly selective antagonist of the adenosine A1 receptor, which makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes. However, its relatively low potency and solubility can make it challenging to use in some experimental settings. Additionally, its high cost may limit its use in some labs.
Direcciones Futuras
There are several potential future directions for research on DPCPX. For example, it may be useful to investigate the potential therapeutic applications of adenosine A1 receptor antagonists in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanisms underlying the cardioprotective effects of DPCPX and other adenosine A1 receptor antagonists. Finally, the development of more potent and selective adenosine A1 receptor antagonists may enable more precise manipulation of this receptor in various experimental settings.
Métodos De Síntesis
The synthesis of DPCPX involves several steps, including the reaction of 3,9-diazaspiro[5.5]undecane with isatoic anhydride, followed by the reaction of the resulting product with 2-pyridinecarboxylic acid. The final product is obtained by treating the intermediate with hydrochloric acid. The yield of DPCPX is typically around 20%.
Aplicaciones Científicas De Investigación
DPCPX has been extensively used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes. For example, it has been used to study the effects of adenosine A1 receptor activation on cardiac function, neuronal activity, and inflammation. DPCPX has also been used to investigate the potential therapeutic applications of adenosine A1 receptor antagonists in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and cancer.
Propiedades
IUPAC Name |
3-(3,9-diazaspiro[5.6]dodecane-9-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-14-13(3-1-8-18-14)15(21)19-11-2-4-16(7-12-19)5-9-17-10-6-16/h1,3,8,17H,2,4-7,9-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROHJLJCGUNTFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)CCN(C1)C(=O)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-1-{(2R,5S)-5-[(4-methylpyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B5465504.png)




![N-cyclopentyl-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5465525.png)

![3-[3,5-bis(trifluoromethyl)phenyl]-2-[2-(2-fluorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5465540.png)
![3-[(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5465548.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5465564.png)
![3-{[5-(diethylamino)-1-methyl-3-pentyn-1-yl]oxy}propanenitrile](/img/structure/B5465568.png)
![N-benzyl-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5465580.png)
